molecular formula C₂₀H₂₈O₃ B1141063 5,6-Epoxy-13-cis Retinoic Acid CAS No. 81444-57-7

5,6-Epoxy-13-cis Retinoic Acid

Cat. No. B1141063
CAS RN: 81444-57-7
M. Wt: 316.43
InChI Key:
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Description

Synthesis Analysis

The synthesis of 13-cis-5,6-Dihydro-5,6-epoxy retinoic acid involves the degradation of 13-cis-retinoic acid under specific conditions. Armellini et al. (2002) detailed the synthesis process and provided insights into the molecular conformation and crystal structure of the compound through X-ray single crystal diffraction (Armellini et al., 2002).

Molecular Structure Analysis

The molecular geometry of 13-cis-5,6-epoxy retinoic acid has been compared to that of 13-cis-retinoic acid, revealing significant differences due to the presence of the epoxy group. This epoxy group is disordered over two adjacent cyclohexane bonds, affecting the overall structure and properties of the molecule. The detailed analysis of its molecular and crystal characterization was provided by Armellini et al. (2002), demonstrating the centrosymmetric dimers formed through hydrogen bonds between carboxylic acid groups (Armellini et al., 2002).

Chemical Reactions and Properties

13-cis-5,6-epoxy retinoic acid undergoes various chemical reactions, including hydroperoxide-dependent cooxidation. This process results in the formation of several major oxygenated metabolites, including 4-hydroxy-, 5,6-epoxy-, and 5,8-oxy-13-cis-retinoic acid, as detailed by Samokyszyn and Marnett (1987) (Samokyszyn & Marnett, 1987).

Physical Properties Analysis

The physical properties of 13-cis-5,6-epoxy retinoic acid, including its X-ray powder diffraction pattern and thermal analysis, were reported by Armellini et al. (2002). These properties help to better characterize the compound and understand its stability under various conditions (Armellini et al., 2002).

Chemical Properties Analysis

The chemical properties of 13-cis-5,6-epoxy retinoic acid, especially its reactivity and interactions with other molecules, are crucial for understanding its potential applications and behavior in different environments. The study by Samokyszyn and Marnett (1987) provides insights into the cooxidation process and the formation of various metabolites, highlighting the compound's chemical behavior (Samokyszyn & Marnett, 1987).

Scientific Research Applications

  • Molecular and Crystal Characterization : 5,6-Epoxy-13-cis Retinoic Acid, as a degradation product of 13-cis-retinoic acid, exhibits unique molecular conformations and crystal structures, especially when exposed to light and/or atmospheric oxygen. This has implications for its stability and efficacy in pharmaceutical applications (Armellini et al., 2002).

  • Metabolic Pathways and Products : The hydroperoxide-dependent cooxidation of 13-cis-retinoic acid, including the formation of 5,6-Epoxy-13-cis Retinoic Acid, reveals significant insights into its metabolism and the diversity of its metabolites. This understanding is crucial for its therapeutic applications (Samokyszyn & Marnett, 1987).

  • Degradation Studies : Analysis of degradation products of 13-cis retinoic acid under exposure to light and air, including 5,6-Epoxy-13-cis Retinoic Acid, provides valuable information for its storage, handling, and application in pharmaceutical formulations (Bempong, Honigberg, & Meltzer, 1995).

  • Enzymatic Activity and Metabolism : The enzyme system responsible for producing 5,6-epoxyretinoic acid has been detailed, highlighting its presence in various organs and its specific requirements, such as molecular oxygen and NADPH. This knowledge is essential for understanding the pharmacokinetics and dynamics of retinoic acid in the body (DeLuca, Zile, & Sietsema, 1981).

  • Therapeutic Implications in Dermatology and Oncology : The role of 5,6-Epoxy-13-cis Retinoic Acid in inhibiting skin tumor promotion and its interactions with enzymes and other molecules in the skin, along with its potential in dermatological and oncological treatments, is a significant area of research (Verma et al., 1980).

  • Biotransformation in Human Keratinocyte Cultures and Mouse Skin : Studies on the biotransformation of 13-cis retinoic acid in human and mouse skin, particularly the formation of 5,6-Epoxy-13-cis Retinoic Acid, contribute to our understanding of its dermatological applications (Chan & Samokyszyn, 2000).

  • Inhibition Mechanisms in Lymphocytes : Research into the antagonistic effects of 5,6-Epoxyretinoic Acid against certain actions of TPA in bovine lymphocytes provides insights into its potential immunomodulatory applications (Wertz et al., 1979).

properties

IUPAC Name

(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8+,16-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEHJLBAOLGBJZ-NJZIYGCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C(=C/C(=O)O)\C)/C=C/C12C(CCCC1(O2)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101269399
Record name 13-cis-5,6-Epoxy-5,6-dihydroretinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Epoxy-13-cis Retinoic Acid

CAS RN

81444-57-7
Record name 13-cis-5,6-Epoxy-5,6-dihydroretinoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81444-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13-cis-5,6-Epoxy-5,6-dihydroretinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-Epoxy-13-cis-retinoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062411
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
4
Citations
VM Samokyszyn, LJ Marnett - Journal of Biological Chemistry, 1987 - ASBMB
Reverse phase high pressure liquid chromatography was employed to separate the major products resulting from the hydroperoxide-dependent cooxidation of 13-cis-retinoic acid by …
Number of citations: 0 www.jbc.org
LJ Marnett - Anticarcinogenesis and radiation protection, 1987 - Springer
In recent years, there has been considerable interest in the involvement of free radicals in carcinogenesis (1–4). Much of the research emphasis has focused on intermediates of oxygen …
Number of citations: 0 link.springer.com
MI Ahmad, P Kumar, S Singh… - Borneo Journal of …, 2021 - journal.umpr.ac.id
This study aims to develop a liposomal drug delivery system of isotretinoin, an acne drug-using spray drying, as a cost-effective and time-effective technique. The liposomal formulation …
Number of citations: 0 journal.umpr.ac.id
LJ Marnett - Cancer and Metastasis Reviews, 1994 - Springer
The development of malignant tumors from human epithelial cells is associated with mutations in oncogenes and tumor suppressor genes [1]. The accumulation of genetic alterations …
Number of citations: 0 link.springer.com

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